![molecular formula C16H13N7O2S B2534947 N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891108-22-8](/img/structure/B2534947.png)

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

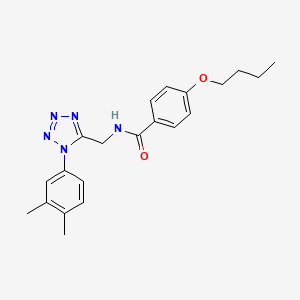

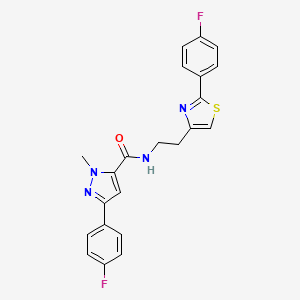

“N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound . It contains several functional groups, including an isoxazole ring, a pyridine ring, a triazole ring, and a pyridazine ring . The exact properties and applications of this specific compound are not well-documented in the literature, but compounds with similar structures have been studied for their potential uses in various fields .

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the formation of an oxadiazole ring . The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .Scientific Research Applications

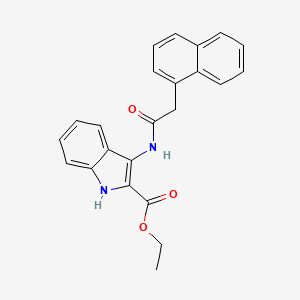

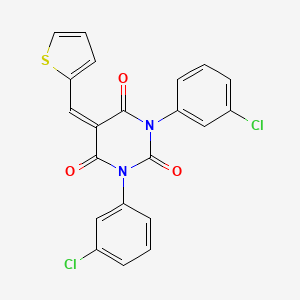

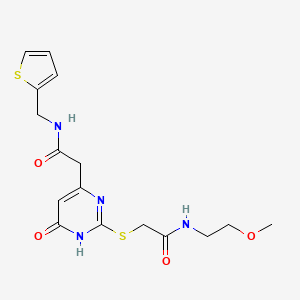

Scientific Research Applications of Heterocyclic Compounds

Heterocyclic compounds, due to their diverse structures and properties, have been extensively studied for their applications in medicinal chemistry, including as potential therapeutic agents for various diseases. These compounds, characterized by rings that contain atoms of at least two different elements (usually carbon and another element), play a crucial role in the design of pharmaceuticals due to their versatility and wide range of biological activities.

Drug Development and Therapeutic Agents : Heterocyclic compounds are foundational in the development of drugs due to their bioactive properties. They serve as the core structure for a multitude of therapeutic agents, including antitumor, antibacterial, and antiviral medications. For example, triazolopyrimidines and imidazoles have shown potential in inhibiting platelet-derived growth factor (PDGF), which is significant in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA) (Okamoto et al., 1992).

Neuropharmacology : Certain heterocyclic compounds have been investigated for their effects on the central nervous system (CNS), including as GABA receptor modulators. These studies are crucial for understanding the potential of these compounds in treating neurological disorders, such as epilepsy or anxiety, and for their sedative properties (Eng et al., 2010).

Cancer Research : Heterocyclic compounds also play a significant role in cancer research, serving as the basis for many chemotherapeutic agents. Their ability to interact with various biological targets allows for the development of drugs that can target specific pathways involved in cancer progression (Turteltaub et al., 1999).

Imaging and Diagnostics : Some heterocyclic compounds are utilized in diagnostic imaging to improve the detection and characterization of diseases. For instance, compounds labeled with radioactive isotopes are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for the visualization of tumors and assessment of brain disorders (Jensen et al., 2015).

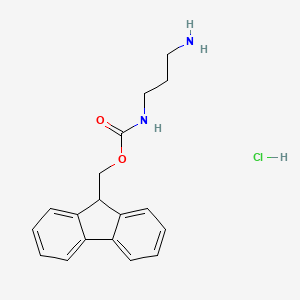

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c1-10-7-13(22-25-10)18-15(24)9-26-16-20-19-14-5-4-12(21-23(14)16)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVNLIYFRFXIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |

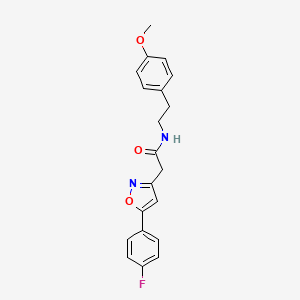

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)